Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Differentiation vs. the 4-Ethylpiperazine Analog
The target compound exhibits a computed LogP of 1.46 and TPSA of 32.78 Ų . In contrast, the structurally related 1-[2-(2,4-dimethylphenoxy)ethyl]-4-ethylpiperazine oxalate (differing only by replacement of the N-formyl with an N-ethyl group, albeit as the oxalate salt) displays a LogP of 0.40 and tPSA of 90.3 Ų . The target compound's substantially higher LogP (Δ = +1.06) and dramatically lower TPSA (Δ = −57.52 Ų) jointly predict superior passive membrane permeability based on established drug-likeness criteria (LogP ≤5, TPSA <140 Ų for oral bioavailability). Furthermore, the target compound has zero hydrogen bond donors versus two in the comparator, reducing desolvation penalty upon membrane transit .
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.46; TPSA = 32.78 Ų; H-bond donors = 0; H-bond acceptors = 3; Rotatable bonds = 5 |
| Comparator Or Baseline | 1-[2-(2,4-dimethylphenoxy)ethyl]-4-ethylpiperazine oxalate: LogP = 0.40; tPSA = 90.3 Ų; H-bond donors = 2; H-bond acceptors = 7; Rotatable bonds = 1 |
| Quantified Difference | ΔLogP = +1.06; ΔTPSA = −57.52 Ų; ΔH-bond donors = −2; ΔRotatable bonds = +4 |
| Conditions | Computed physicochemical properties from vendor-supplied data; batch purity ≥90% (target) vs. screening compound grade (comparator) |
Why This Matters
Higher LogP and lower TPSA predict improved passive membrane permeability, advantageous for intracellular target engagement; absence of H-bond donors favors blood-brain barrier penetration in CNS drug discovery programs.
